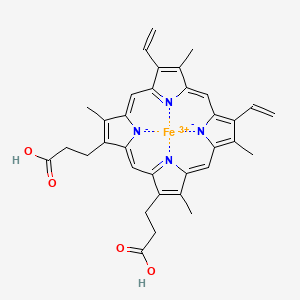

Ferriheme

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ferriheme b is heme b in which the iron has oxidation state +3. It is a heme b and a this compound. It is a conjugate acid of a this compound b(1-).

Scientific Research Applications

Iron, Ferritin, and Nutrition

Ferriheme, a nonheme iron source, is integral in addressing global iron deficiency. It's found in food legumes like soybeans, illustrating diverse chemical and biological properties of nonheme iron sources. This compound's role in iron supplementation strategies is significant, especially considering its cost-effectiveness and minimal side effects, compared to other iron sources (Theil, 2004).

Magnetic Iron Oxide Nanoparticles

This compound is crucial in the development of ferrimagnetic iron oxide nanoparticles, used in various practical applications. These nanoparticles, including maghemite and magnetite, show promise in biomedical applications like hyperthermia, magnetic resonance imaging, and drug delivery. The synthesis process and the impact of nanoparticle morphology on biomedical applications are areas of active research (Roca et al., 2019).

Magnetic Resonance Imaging

This compound-based compounds, especially ferritin with its ferrihydrite core, play a significant role in enhancing magnetic resonance imaging (MRI) techniques. The superparamagnetic properties of these compounds, particularly maghemite nanoparticles, make them excellent MRI contrast agents for various applications, including liver, spleen, and lymph node imaging (Gossuin et al., 2009).

Bio-Activity of Superparamagnetic Maghemite Nanorods

Maghemite nanorods capped with dl-alanine, derived from this compound, demonstrate notable antibacterial and antifungal activities. These nanorods also exhibit potential anticancer properties against specific cell lines. Their superparamagnetic behavior, along with higher saturation magnetization, suggests their applicability in various biomedical areas (Gopal & Joe, 2017).

Photocatalytic Activity of Ferrites

Ferrites, including those derived from this compound, are explored for their photocatalytic properties under visible light. They are used in environmental purification processes, aiding in the degradation of contaminants. The combination of ferrites with other photocatalysts or oxidants like H2O2 enhances their efficiency (Casbeer et al., 2012).

properties

Molecular Formula |

C34H32FeN4O4+ |

|---|---|

Molecular Weight |

616.5 g/mol |

IUPAC Name |

3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(3+) |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2 |

InChI Key |

GGIDWJQWCUJYRY-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+3] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6aS)-3-[3-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1240848.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12,15-triacetyloxy-9-[(E)-3-(4-benzoylphenyl)prop-2-enoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1240854.png)

![[(2R,3R,4S,5R,6R)-5-[[3-amino-6-[[3-amino-6-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxy-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-2-yl]methyl carbamate](/img/structure/B1240857.png)